

PF-06939999 dose-limiting toxicities in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06939999

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) and safety profile of **PF-06939999**, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), as observed in clinical trials.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What were the primary dose-limiting toxicities (DLTs) reported for **PF-06939999** in its Phase 1 clinical trial?

A1: In the Phase 1 dose-escalation trial (NCT03854227), four DLTs were reported among 24 evaluable patients.[1][2][3][4] The specific DLTs were hematological in nature and included thrombocytopenia, anemia, and neutropenia.[1][2][5] All observed cytopenias were reported to be dose-dependent and reversible with dose modification.[4]

Q2: At what specific dose levels were the dose-limiting toxicities observed?

A2: The DLTs were observed at the higher dose levels evaluated in the study.[2][3][4] Specifically:

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- Thrombocytopenia (n=2): Observed at the 6 mg twice-daily (b.i.d.) dose. One case was Grade 4 and the other was Grade 3.[3][4]
- Anemia (n=1): A Grade 3 event observed at the 8 mg once-daily (q.d.) dose.[3][4]
- Neutropenia (n=1): A Grade 3 event observed at the 6 mg once-daily (q.d.) dose.[3][4]

Q3: Aside from DLTs, what were the most common treatment-related adverse events (TRAEs)?

A3: Across all dose levels, the most frequently reported any-grade TRAEs (affecting ≥20% of patients) were anemia (43%), thrombocytopenia (32%), dysgeusia (29%), fatigue (29%), and nausea (29%).[4][5] The most common Grade ≥3 TRAEs included anemia (28%), thrombocytopenia or decreased platelet count (22%), fatigue (6%), and neutropenia (4%).[2][6]

Q4: How should researchers monitor for potential toxicities when working with **PF-06939999** in a pre-clinical or clinical setting?

A4: Given the observed DLTs, rigorous monitoring for hematological toxicity is critical. Regular complete blood counts (CBCs) should be performed to track levels of platelets, hemoglobin, and neutrophils. A workflow for monitoring and managing potential hematological adverse events is recommended, starting with baseline measurements and continuing with frequent ontreatment assessments, especially following dose escalations.

Q5: What was the Recommended Phase 2 Dose (RP2D) and was a Maximum Tolerated Dose (MTD) established?

A5: The RP2D was identified as 6 mg administered once daily (q.d.).[1][5] A maximum tolerated dose (MTD) was not determined in the Phase 1 study.[1][2][6]

Q6: What is the mechanism of action for **PF-06939999**?

A6: **PF-06939999** is an orally available, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7] PRMT5 is an enzyme that methylates various protein substrates involved in processes dysregulated in cancer, such as pre-messenger RNA (mRNA) splicing and cell proliferation.[7] By inhibiting PRMT5, **PF-06939999** decreases the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, which can lead to growth arrest and cell death in susceptible tumor cells.[7][8]



Summary of Dose-Limiting Toxicities

The quantitative data on DLTs from the Phase 1 dose-escalation study (NCT03854227) are summarized below.

| Dose-Limiting Toxicity | Grade (NCI- CTCAE v5.0) | PF-06939999 Dose | Number of Patients | Total DLT- Evaluable Patients |
|---------------------------|----------------------------|---------------------|--------------------|-------------------------------------|
| Thrombocytopeni a | 4 | 6 mg b.i.d. | 1 | 24 |
| Thrombocytopeni a | 3 | 6 mg b.i.d. | 1 | 24 |
| Anemia | 3 | 8 mg q.d. | 1 | 24 |
| Neutropenia | 3 | 6 mg q.d. | 1 | 24 |

Data sourced from clinical trial NCT03854227 results.[2][3][4]

Experimental Protocols

The safety and toxicity data for **PF-06939999** were generated from a Phase 1, first-in-human, dose-escalation, and dose-expansion trial.[2][7]

Study Design: The trial (NCT03854227) consisted of two parts: Part 1 (dose escalation) and Part 2 (dose expansion).[2][7] The primary objectives of Part 1 were to evaluate the safety and tolerability of **PF-06939999**, identify DLTs, and determine the MTD and/or RP2D.[2] A Bayesian Logistic Regression Model was used to guide decisions on dose escalation.[4] The study was administered in 28-day cycles.[2][7]

Patient Population: The study enrolled patients with selected advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), urothelial cancer, and others known to have a potential for frequent splicing factor mutations.[4][5]





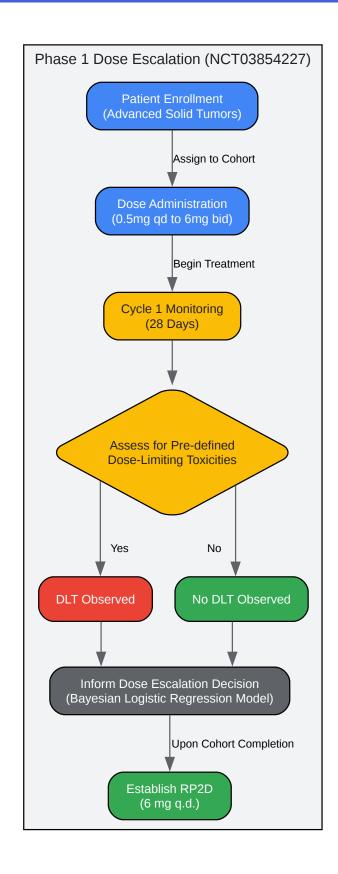


Dosing and Administration: **PF-06939999** was administered orally as a monotherapy, either once daily (q.d.) or twice daily (b.i.d.).[2][7] The dose-escalation part evaluated a range from 0.5 mg to 12 mg daily.[4][5]

Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3] DLTs were assessed during the first cycle of treatment. Pharmacodynamic activity was evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA).[2][4]

Visualizations

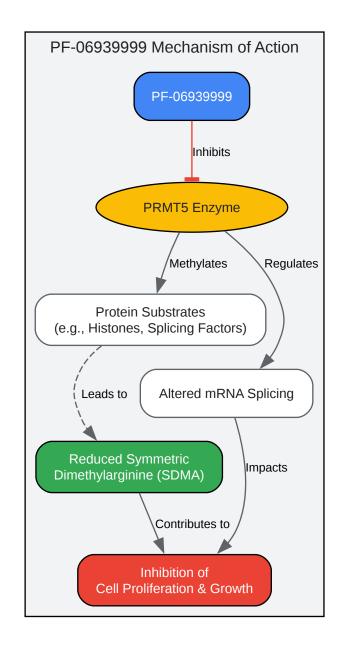




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Caption: Logical workflow for DLT identification in the **PF-06939999** Phase 1 trial.





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Caption: Simplified signaling pathway showing the mechanism of action of PF-06939999.

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- To cite this document: BenchChem. [PF-06939999 dose-limiting toxicities in clinical trials].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827821#pf-06939999-dose-limiting-toxicities-in-clinical-trials]

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